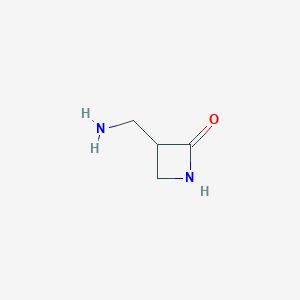
3-(Aminomethyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)azetidin-2-one is a four-membered heterocyclic compound containing an azetidine ring with an aminomethyl group at the third position and a carbonyl group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(aminomethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted azetidin-2-one derivatives with various functional groups.
Scientific Research Applications
3-(Aminomethyl)azetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)azetidin-2-one involves its interaction with specific molecular targets. For example, in the context of antimicrobial activity, the compound may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to β-lactam antibiotics . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: A core structure in β-lactam antibiotics such as penicillins and cephalosporins.
3-(Acetoxymethyl)azetidine: A derivative with an acetoxymethyl group instead of an aminomethyl group.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: A substituted azetidin-2-one with potential antimitotic activity.
Uniqueness
3-(Aminomethyl)azetidin-2-one is unique due to its aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to other azetidin-2-one derivatives. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C4H8N2O |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-(aminomethyl)azetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c5-1-3-2-6-4(3)7/h3H,1-2,5H2,(H,6,7) |
InChI Key |
ZBFASOCPDSITGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)

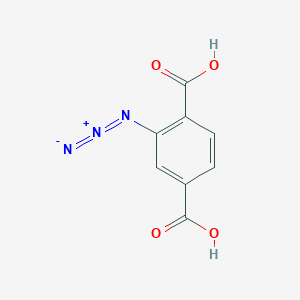
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
![Methyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B11763384.png)
![(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate](/img/structure/B11763392.png)
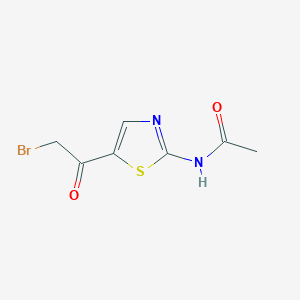
![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
![[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid](/img/structure/B11763406.png)
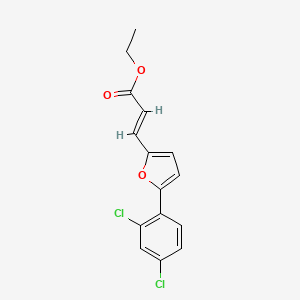

![2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763422.png)
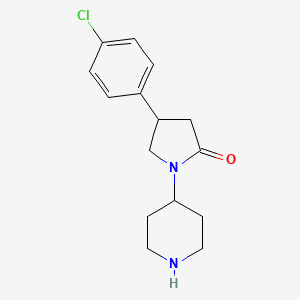
![5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11763436.png)
